molecular formula C19H16Cl2N2O3S B2477680 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 301176-51-2

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No. B2477680
M. Wt: 423.31
InChI Key: JODHFVHAZDJDLC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Studies have explored the metabolism of chloroacetamide herbicides such as acetochlor and alachlor in human and rat liver microsomes, highlighting the complex metabolic pathways that lead to the formation of DNA-reactive compounds. These studies contribute to understanding the toxicological profile of chloroacetamide herbicides and their potential carcinogenicity in mammals (Coleman, Linderman, Hodgson, & Rose, 2000).

Novel Antioxidant and Anti-inflammatory Compounds

Research has been conducted on the synthesis of novel compounds such as N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives, which have been evaluated for their anti-inflammatory and antioxidant activities. These studies contribute to the development of new therapeutic agents with potential applications in treating inflammatory diseases and oxidative stress-related conditions (Koppireddi et al., 2013).

Chemotherapeutic Agent Development

Another area of research involves the design and synthesis of new 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives as promising chemotherapeutic agents. These compounds have been evaluated for their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines, contributing to the search for new treatments for cancer (Kaya et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources .

properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c1-25-16-4-2-3-5-17(16)26-11-18(24)23-19-22-10-13(27-19)8-12-6-7-14(20)15(21)9-12/h2-7,9-10H,8,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODHFVHAZDJDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide

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